molecular formula C9H11N3O4 B1449735 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate CAS No. 1448137-78-7

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate

Cat. No. B1449735
CAS RN: 1448137-78-7
M. Wt: 225.2 g/mol
InChI Key: GXDTZMMLNJBLJD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is a chemical compound with the CAS Number: 1448137-78-7 . It has a molecular weight of 225.2 .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate can be represented by the InChI Code: 1S/C7H9N3.C2H2O4/c1-2-8-3-6-4-9-5-10-7(1)6;3-1(4)2(5)6/h4-5,8H,1-3H2;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is a solid substance . It has a molecular weight of 225.2 . The InChI Code representing its molecular structure is 1S/C7H9N3.C2H2O4/c1-2-8-3-6-4-9-5-10-7(1)6;3-1(4)2(5)6/h4-5,8H,1-3H2;(H,3,4)(H,5,6) .

Scientific Research Applications

Medicinal Chemistry: Inhibitor Development

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives have been explored as potential inhibitors for various kinases, including extracellular signal-regulated kinase (Erk2) . These compounds show promise in selectively inhibiting Erk2, which plays a crucial role in the signaling pathways associated with cell division and cancer progression. The ability to modulate these pathways can lead to significant advancements in cancer therapy.

Agriculture: Synthesis of Pteroic Acid Derivatives

In agriculture, the pyrido[4,3-d]pyrimidine scaffold serves as a starting material for synthesizing tetrahydropteroic acid derivatives . These derivatives are crucial for developing plant growth regulators that can enhance crop yields and improve resistance to environmental stressors.

Material Science: Organic Synthesis

The compound’s structure is utilized in material science for the synthesis of complex organic molecules . Its reactivity and stability under various conditions make it an ideal candidate for creating new materials with specific properties, such as increased durability or conductivity.

Biochemistry: Enzyme Regulation

In biochemistry, this compound is part of studies focusing on enzyme regulation . By understanding how it interacts with enzymes, researchers can develop new strategies to control metabolic pathways, which is vital for treating metabolic disorders.

Pharmacology: Drug Discovery

The pharmacological applications of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate include its use in drug discovery as a core structure for developing novel therapeutic agents . Its modifiable structure allows for the creation of a wide range of analogs with potential activity against various targets, which is a fundamental step in the drug development process.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338 .

Future Directions

The inhibitors of SMG-1, such as 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate, are expected to be novel types of medicaments useful against cell proliferation disorders, especially as carcinostatic agents . Additionally, the discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors represents a promising future direction .

properties

IUPAC Name

oxalic acid;5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.C2H2O4/c1-2-8-3-6-4-9-5-10-7(1)6;3-1(4)2(5)6/h4-5,8H,1-3H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDTZMMLNJBLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN=C21.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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